3,5-Dichlorobenzyl methanesulfonate

Description

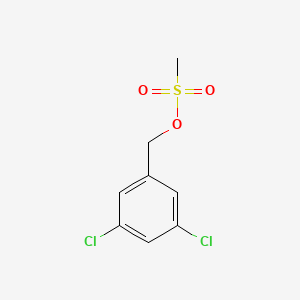

3,5-Dichlorobenzyl methanesulfonate is an organosulfur compound featuring a benzyl group substituted with chlorine atoms at the 3 and 5 positions, linked to a methanesulfonate ester group. For instance, derivatives containing the 3,5-dichlorobenzyl group have demonstrated moderate anti-HIV activity (EC50 = 110 µM) in studies targeting non-nucleoside reverse transcriptase inhibitors . However, synthetic challenges have been reported, such as incomplete conversion during its preparation from 3,5-dichlorobenzyl alcohol and methanesulfonyl chloride .

Properties

Molecular Formula |

C8H8Cl2O3S |

|---|---|

Molecular Weight |

255.12 g/mol |

IUPAC Name |

(3,5-dichlorophenyl)methyl methanesulfonate |

InChI |

InChI=1S/C8H8Cl2O3S/c1-14(11,12)13-5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3 |

InChI Key |

DRJNZSRYIPTBQU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCC1=CC(=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Dinitrobenzyl Methanesulfonate

- Synthesis : Unlike 3,5-dichlorobenzyl methanesulfonate, the nitro-substituted analog (3,5-dinitrobenzyl methanesulfonate) is synthesized efficiently (96% yield) via reaction of 3,5-dinitrobenzyl alcohol with methanesulfonyl chloride. This success is attributed to the strong electron-withdrawing nitro groups, which enhance the leaving-group ability of the methanesulfonate during nucleophilic substitution reactions .

- Structural Properties: The nitro derivative crystallizes as a yellow solid with a high melting point (356–357 K).

Comparison of Chloro vs. Nitro Substituents

- Electronic Effects : Chlorine (moderately electron-withdrawing) and nitro groups (strongly electron-withdrawing) influence reactivity. The nitro groups in 3,5-dinitrobenzyl methanesulfonate stabilize transition states in substitution reactions, facilitating higher synthetic yields compared to the chloro analog .

- Steric Considerations : Both compounds have similar steric profiles due to substituents at the 3 and 5 positions, but the nitro groups may introduce additional steric hindrance in some reactions.

Anti-HIV Activity

- The 3,5-dichlorobenzyl group in compound 13i exhibits moderate anti-HIV activity (EC50 = 110 µM). In contrast, analogs with para-substituted benzyl groups show higher potency, underscoring the importance of substituent position on biological efficacy .

Collagenase Inhibition

- The position of chlorine substituents affects binding interactions: 2,4-Dichloro analog: Forms a hydrogen bond (2.202 Å) with Gln215 and a π-π interaction (4.127 Å) with Tyr201. 2,6-Dichloro analog: Shorter hydrogen bond (1.961 Å) but slightly longer π-π interaction (4.249 Å) .

- These differences highlight how substituent orientation modulates target binding, even within closely related structures.

Functional Group Comparisons: Methanesulfonate Esters vs. Sulfonamides

- 3,5-Dichlorobenzenesulfonamide Derivatives: Compounds like 2-(2,5-dichlorobenzenesulfonamido)-3-methylbutanoic acid () differ in their sulfonamide functional group, which confers distinct hydrogen-bonding capabilities and metabolic stability compared to methanesulfonate esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.